In Vivo Efficacy in Parkinson's Disease L-DOPA-Induced Dyskinesia Model: Direct Comparison to Vilazodone and Vortioxetine
In a direct head-to-head comparison in hemiparkinsonian rats, YL-0919 was evaluated alongside the structurally distinct clinical antidepressants Vilazodone and Vortioxetine, both of which also act as combined 5-HT1A agonists and SERT blockers. While Vilazodone and Vortioxetine significantly reduced abnormal involuntary movements (AIMs) associated with L-DOPA treatment, YL-0919 failed to produce this therapeutic effect [1]. This outcome demonstrates that within the same pharmacological class, subtle structural and functional differences yield divergent in vivo efficacy profiles, making YL-0919 an unsuitable substitute for Vilazodone or Vortioxetine in dyskinesia models and highlighting its distinct pharmacological signature.
| Evidence Dimension | Reduction of L-DOPA-induced Abnormal Involuntary Movements (AIMs) |
|---|---|
| Target Compound Data | Failed to significantly reduce AIMs |
| Comparator Or Baseline | Vilazodone and Vortioxetine significantly reduced AIMs |
| Quantified Difference | N/A (binary outcome: effect present vs. absent) |
| Conditions | Hemiparkinsonian rat model, L-DOPA co-administration |
Why This Matters
This direct negative outcome against clinical-grade comparators proves that YL-0919 is not a general-purpose serotonergic modulator and must be selected based on specific, non-interchangeable experimental endpoints.
- [1] Bishop C, et al. The effects of Vilazodone, YL-0919 and Vortioxetine in hemiparkinsonian rats. Psychopharmacology (Berl). 2022 Jul;239(7):2119-2132. View Source
